N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methoxybenzoyl group, and a pyrrolidinimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine typically involves the reaction of 4-methoxybenzoyl chloride with 2-pyrrolidinimine in the presence of a cyanating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine exerts its effects involves interactions with molecular targets and pathways. The cyano group and methoxybenzoyl moiety play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-1-(4-chlorobenzoyl)-2-pyrrolidinimine
- N-Cyano-1-(4-fluorobenzoyl)-2-pyrrolidinimine
- N-Cyano-1-(4-nitrobenzoyl)-2-pyrrolidinimine
Uniqueness
N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its analogs with different substituents.
Properties
CAS No. |
159383-34-3 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
[1-(4-methoxybenzoyl)pyrrolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-6-4-10(5-7-11)13(17)16-8-2-3-12(16)15-9-14/h4-7H,2-3,8H2,1H3 |
InChI Key |
CNQQVQKKJJUKHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.